molecular formula C12H16O4 B15360810 3,4-dimethoxy-5-propoxyBenzaldehyde CAS No. 90132-19-7

3,4-dimethoxy-5-propoxyBenzaldehyde

Cat. No.: B15360810
CAS No.: 90132-19-7
M. Wt: 224.25 g/mol
InChI Key: OPKXJKATKJFAIN-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-propoxybenzaldehyde is an organic compound with the molecular formula C₁₂H₁₆O₄. It is characterized by a benzene ring substituted with methoxy, propoxy, and aldehyde functional groups at the 3, 4, and 5 positions, respectively. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-5-propoxybenzaldehyde typically involves the following steps:

  • Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde as the starting material.

  • Propoxylation: The aldehyde group is then converted to a propoxy group through a reaction with propyl bromide in the presence of a base such as potassium carbonate.

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-5-propoxybenzaldehyde undergoes various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The aldehyde group can be reduced to form alcohols.

  • Substitution: The methoxy and propoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) and aprotic solvents are employed.

Major Products Formed:

  • Oxidation: 3,4-Dimethoxy-5-propoxybenzoic acid.

  • Reduction: 3,4-Dimethoxy-5-propoxybenzyl alcohol.

  • Substitution: Substituted derivatives of the benzene ring.

Scientific Research Applications

3,4-Dimethoxy-5-propoxybenzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential therapeutic properties in drug discovery.

  • Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

3,4-Dimethoxy-5-propoxybenzaldehyde is similar to other benzaldehyde derivatives, such as 3,4-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde. its unique combination of methoxy and propoxy groups provides distinct chemical properties and reactivity. These differences make it suitable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzaldehyde

  • 3,4,5-Trimethoxybenzaldehyde

  • 3,4-Dihydroxybenzaldehyde

  • 3,4-Dimethoxy-5-hydroxybenzaldehyde

Properties

CAS No.

90132-19-7

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3,4-dimethoxy-5-propoxybenzaldehyde

InChI

InChI=1S/C12H16O4/c1-4-5-16-11-7-9(8-13)6-10(14-2)12(11)15-3/h6-8H,4-5H2,1-3H3

InChI Key

OPKXJKATKJFAIN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC(=C1OC)OC)C=O

Origin of Product

United States

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